molecular formula C29H28FN7O2S2 B12472112 N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine

N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine

Cat. No.: B12472112
M. Wt: 589.7 g/mol
InChI Key: NYRDUAVEQLJZBQ-UHFFFAOYSA-N
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Description

N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, a benzothiazole moiety, and a fluorinated naphthalene group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine typically involves multiple steps, including the formation of the triazine ring, the introduction of the benzothiazole moiety, and the attachment of the fluorinated naphthalene group. Common synthetic routes may include:

    Formation of the Triazine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzothiazole Moiety: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Fluorinated Naphthalene Group: This step may involve the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine-based molecules, benzothiazole derivatives, and fluorinated aromatic compounds. Examples include:

  • **N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-chloronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine
  • **N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-bromonaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine

Uniqueness

The uniqueness of N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated naphthalene group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C29H28FN7O2S2

Molecular Weight

589.7 g/mol

IUPAC Name

N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-amine

InChI

InChI=1S/C29H28FN7O2S2/c30-23-7-5-19(21-3-1-2-4-22(21)23)18-40-29-32-24-8-6-20(17-25(24)41-29)31-26-33-27(36-9-13-38-14-10-36)35-28(34-26)37-11-15-39-16-12-37/h1-8,17H,9-16,18H2,(H,31,33,34,35)

InChI Key

NYRDUAVEQLJZBQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C6=CC=CC=C56)F)N7CCOCC7

Origin of Product

United States

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